molecular formula C20H26N2O5S B4020031 N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No. B4020031
M. Wt: 406.5 g/mol
InChI Key: KIMZOPCGWZMRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide, commonly known as MPMPA, is a chemical compound that has been of interest to researchers due to its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of MPMPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, MPMPA has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Inflammation research has shown that MPMPA can inhibit the production of inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B. In neurological disorder research, MPMPA has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPMPA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. In cancer research, MPMPA has been shown to induce apoptosis and inhibit angiogenesis. Inflammation research has shown that MPMPA can reduce the production of inflammatory cytokines. In neurological disorder research, MPMPA has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using MPMPA in lab experiments is its potential to treat various diseases. Another advantage is its relatively low toxicity compared to other chemical compounds. A limitation of using MPMPA in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research involving MPMPA. One direction is to further investigate its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action and identify specific enzymes and signaling pathways that it targets. Additionally, research could focus on improving the synthesis method of MPMPA to make it more cost-effective and widely available.
In conclusion, MPMPA is a chemical compound that has shown potential in treating various diseases. Its synthesis method involves several steps, and it has been studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While there is still much to be learned about MPMPA, it has the potential to be a valuable tool in the fight against cancer, inflammation, and neurological disorders.

Scientific Research Applications

MPMPA has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MPMPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that MPMPA can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, MPMPA has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-16(20(23)21-14-7-15-26-2)22(28(3,24)25)17-10-12-19(13-11-17)27-18-8-5-4-6-9-18/h4-6,8-13,16H,7,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMZOPCGWZMRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCOC)N(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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